{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-6-5-9-7-2-1-3-10(6)7;;/h5H,1-4,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSYKJSCCOHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of pyrrolo[1,2-a]imidazole derivatives with appropriate amines under specific reaction conditions. The reaction typically involves the use of reagents such as chloroform, methanol, and hydrochloric acid to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.
- Molecular Formula : C₇H₉N₃·2HCl
- Molecular Weight : 197.07 g/mol
The compound features a pyrrolo[1,2-a]imidazole core that is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Anticancer Activity : Studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Case Studies
Several research studies have investigated the biological activity of related compounds and their implications:
- Cytotoxicity Studies : A study assessed the cytotoxic effects of related pyrrolo[1,2-a]imidazole derivatives on MCF-7 and NCI-H460 cell lines. The results indicated that some derivatives exhibited IC₅₀ values as low as 0.39 μM against A549 cells .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds might interfere with key cellular pathways involved in cancer progression and inflammation. For example, inhibition of Aurora-A kinase was noted in certain derivatives .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the pyrrolo[1,2-a]imidazole ring can significantly enhance biological activity. For instance, the introduction of methyl or methoxy groups has been linked to increased potency against cancer cell lines .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC₅₀ Values |
|---|---|---|---|
| 6,7-Dihydro-5H-imidazo[1,2-a]azepine | Similar imidazole structure | Anticancer | 3.25 mg/mL (Hep-2) |
| 5-Methylpyrrolo[1,2-a]imidazole | Methyl substitution | Enhanced lipophilicity | Varies |
| Pyrrolo[2,3-d]pyrimidine | Fused structure | Different pharmacological effects | Varies |
This table illustrates the diversity in biological activities based on structural variations among compounds related to this compound.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrrole and Imidazole Derivatives : Initial cyclization reactions are conducted using appropriate precursors.
- Coupling Reactions : The resulting intermediates are then coupled with amines or other functional groups under specific conditions to yield the final product.
Q & A
Q. What are the optimal synthetic routes for preparing {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound’s core structure, pyrrolo[1,2-a]imidazole, is typically synthesized via cyclocondensation. For example, a validated approach involves refluxing N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine with formic acid at 100°C for 16 hours, yielding 86% of the pyrroloimidazole intermediate . To optimize yields:
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- LC-MS : Confirm molecular ion peaks (e.g., m/z 108.95 for the pyrroloimidazole core) and assess purity .
- NMR : Use H and C NMR to verify substituent positions and hydrogenation states.
- Elemental Analysis : Validate stoichiometry (e.g., CHBrClN for brominated analogs) .
- HPLC : Monitor salt form purity (>95% recommended for biological assays) .
Q. What are the critical storage and handling protocols to ensure compound stability?
- Methodological Answer :
- Storage : Keep in airtight, corrosion-resistant containers (e.g., glass) at 2–8°C in a dark, dry environment to prevent hydrolysis or photodegradation .
- Handling : Use explosion-proof equipment in ventilated fume hoods; avoid contact with oxidizers or moisture .
- Safety : Wear nitrile gloves, goggles, and lab coats. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across different experimental conditions?
- Methodological Answer : Solubility variability often arises from salt form equilibria or solvent polarity. To address this:
- pH-Dependent Studies : Test solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy.
- Co-Solvent Systems : Explore DMSO-water or ethanol-water gradients (e.g., 10–90% v/v) to identify optimal formulations .
- Thermodynamic Analysis : Perform van’t Hoff plots to quantify enthalpy/entropy contributions to solubility .
Q. What strategies are effective for studying the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rodent) with NADPH cofactors; monitor degradation via LC-MS/MS over 0–60 minutes.
- Isotope Labeling : Synthesize C or H analogs to track metabolites .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
- QSAR Analysis : Correlate substituent electronegativity (e.g., Br, Cl) with activity data from analogs .
- MD Simulations : Run 100-ns trajectories to assess binding pocket stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
